NQO2 Inhibition: 6-Methoxy vs. 6-Amino Analog
In a 2024 study evaluating 55 benzothiazoles as NQO2 inhibitors, the 6-methoxy-2,3-dihydrobenzo[d]thiazole derivative (compound 40) demonstrated an IC50 of 51 nM, placing it among the most potent inhibitors in the series [1]. This activity was directly compared to its 6-amino analog (compound 48, IC50 79 nM), showing a 35% improvement in potency, and to the 6-acetamide analog (compound 49, IC50 31 nM). The 6-methoxy derivative also significantly outperformed the parent resveratrol, a known NQO2 inhibitor, which was used as the lead scaffold for this study [1].
| Evidence Dimension | NQO2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 51 nM |
| Comparator Or Baseline | 6-amino analog (compound 48): 79 nM; 6-acetamide analog (compound 49): 31 nM |
| Quantified Difference | 35% more potent than 6-amino analog; 1.6-fold less potent than 6-acetamide analog |
| Conditions | In vitro NQO2 enzyme inhibition assay using recombinant NQO2 |
Why This Matters
For research programs targeting NQO2 in cancer or inflammation, this compound offers a balance of potency and synthetic tractability not shared by all 6-substituted benzothiazoles.
- [1] Belgath, A. A., Emam, A. M., Taujanskas, J., Bryce, R. A., Freeman, S., & Stratford, I. J. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. International Journal of Molecular Sciences, 25(22), 12025. View Source
